molecular formula C20H27F3N6OS B107489 ABT-925 wasserfreies freies Base CAS No. 220519-06-2

ABT-925 wasserfreies freies Base

Katalognummer: B107489
CAS-Nummer: 220519-06-2
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: KXVAICSRMHXLJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

ABT-925 anhydrous free base has several scientific research applications, including:

Wirkmechanismus

Target of Action

ABT-925 anhydrous free base is a selective antagonist for the dopamine D3 receptor (DRD3) . The dopamine D3 receptor is more densely expressed in the limbic region of the brain . This receptor plays a crucial role in the regulation of mood, reward, and addiction.

Mode of Action

ABT-925 interacts with the dopamine D3 receptor by binding to it, thereby inhibiting its function . This antagonistic action on the D3 receptor leads to changes in the neurotransmission of dopamine, a key neurotransmitter involved in reward and pleasure centers in the brain.

Biochemical Pathways

The primary biochemical pathway affected by ABT-925 is the dopaminergic pathway . By selectively antagonizing the D3 receptor, ABT-925 modulates the activity of this pathway, particularly in the limbic system, which is involved in controlling mood and emotion.

Pharmacokinetics

The pharmacokinetics of ABT-925 involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that ABT-925 can be quantitatively determined in human plasma, suggesting its bioavailability . .

Result of Action

The molecular and cellular effects of ABT-925’s action primarily involve the modulation of dopaminergic neurotransmission. By antagonizing the D3 receptor, ABT-925 can potentially alter the signaling of dopamine, thereby influencing the functions of the limbic system .

Action Environment

The action of ABT-925 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions. It has been found that ABT-925 is stable for at least 604 days when stored frozen at -20 ºC . Other factors such as the patient’s physiological condition and the presence of other drugs can also influence the action of ABT-925.

Biochemische Analyse

Biochemical Properties

ABT-925 anhydrous free base interacts with the enzyme diacylglycerol acyltransferase 1 (DGAT1), inhibiting its function. This interaction plays a crucial role in lipid metabolism, as DGAT1 is responsible for the final step in triglyceride synthesis. Additionally, ABT-925 anhydrous free base has a high affinity for dopamine D₃ receptors, acting as a selective antagonist .

Cellular Effects

ABT-925 anhydrous free base, as a selective dopamine D3 receptor antagonist, can influence cell function by modulating dopamine signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells that express dopamine D₃ receptors .

Molecular Mechanism

The molecular mechanism of action of ABT-925 anhydrous free base involves binding to dopamine D₃ receptors, acting as an antagonist . This binding interaction inhibits the activation of these receptors, thereby modulating dopamine signaling pathways .

Metabolic Pathways

ABT-925 anhydrous free base is involved in the dopamine signaling pathway due to its interaction with dopamine D₃ receptors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ABT-925 anhydrous free base involves multiple steps, starting with the preparation of the pyrimidin-4-yl-piperazine intermediate. This intermediate is then reacted with a propyl-sulfanyl group to form the final compound. The reaction conditions typically involve the use of organic solvents such as acetonitrile and formic acid, with the reactions being carried out under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of ABT-925 anhydrous free base follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for solid-phase extraction and high-performance liquid chromatography to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

ABT-925 anhydrous free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of ABT-925 anhydrous free base, which can have different pharmacological properties and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aripiprazole: Another dopamine receptor antagonist used in the treatment of schizophrenia.

    Cariprazine: A dopamine D3/D2 receptor partial agonist used for similar indications.

Uniqueness

ABT-925 anhydrous free base is unique due to its high selectivity for dopamine D3 receptors, which allows for targeted treatment of psychotic disorders with fewer side effects compared to other compounds that affect multiple dopamine receptors .

Biologische Aktivität

ABT-925 anhydrous free base, also known as A 437203, is a selective antagonist of the dopamine D3 receptor (DRD3). This compound was initially developed by Abbott Laboratories for potential therapeutic applications in treating schizophrenia and other psychiatric disorders. Its biological activity is primarily characterized by its interaction with dopaminergic pathways, which play a crucial role in various neurological functions.

Target Receptor :
ABT-925 selectively targets the dopamine D3 receptor, exhibiting approximately 100-fold higher affinity for this receptor compared to the dopamine D2 receptor in vitro. This selectivity is significant as it may reduce the side effects commonly associated with non-selective dopamine antagonists, which often affect multiple receptor types.

Mode of Action :
By binding to the D3 receptor, ABT-925 inhibits its function, thereby modulating dopaminergic signaling. This action can influence various physiological and behavioral outcomes linked to dopamine neurotransmission, particularly within the limbic system, which is associated with emotion and reward processing.

Pharmacokinetics

The pharmacokinetic profile of ABT-925 includes its absorption, distribution, metabolism, and excretion (ADME). Research indicates that ABT-925 can be quantitatively measured in human plasma, suggesting favorable bioavailability. Understanding its pharmacokinetics is essential for determining appropriate dosing regimens in clinical settings.

In Vitro Studies

ABT-925 has been evaluated for its biological activity through various in vitro assays. Key findings from these studies include:

  • Cytotoxicity and Cell Viability : Assays such as the MTT assay have been utilized to assess cell viability in the presence of ABT-925. While specific cytotoxic effects were not consistently observed, alterations in cell signaling pathways were noted.
  • Dopaminergic Modulation : Studies demonstrated that ABT-925 could significantly alter dopaminergic neurotransmission, impacting behaviors related to reward and motivation.

In Vivo Studies

Preclinical studies involving animal models have shown that ABT-925 can influence behavioral outcomes related to dopaminergic activity. For instance:

  • Behavioral Tests : In models designed to simulate schizophrenia symptoms, ABT-925 administration resulted in reduced hyperactivity and improved cognitive function metrics.

Case Studies

Although clinical trials for ABT-925 were conducted, results indicated no statistically significant difference between the drug and placebo in alleviating symptoms of schizophrenia. The development of ABT-925 was ultimately discontinued in December 2007 due to these findings.

Comparison with Other Dopamine Antagonists

To better understand the unique properties of ABT-925, a comparison with other dopamine antagonists can be beneficial:

CompoundTarget ReceptorAffinity (D3/D2)Clinical Status
ABT-925 D3100-fold higherDiscontinued
Risperidone D2/D3ModerateApproved
Aripiprazole D2/D3Partial AgonistApproved

Eigenschaften

IUPAC Name

2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N6OS/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVAICSRMHXLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176529
Record name ABT-925 anhydrous free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220519-06-2
Record name ABT-925 anhydrous free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-925 anhydrous free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-925 ANHYDROUS FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6CKI5C54O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.